molecular formula C22H18Cl2N2O3S B2435347 N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 476326-23-5

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No.: B2435347
CAS No.: 476326-23-5
M. Wt: 461.36
InChI Key: IPLKWDMYRPARNC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Derivative: Starting from a suitable isoquinoline precursor, the compound undergoes sulfonylation to introduce the sulfonyl group.

    Coupling with Dichlorophenyl Derivative: The intermediate is then coupled with a dichlorophenyl derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group could play a crucial role in binding to the target protein, while the aromatic rings might enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide: can be compared with other sulfonylbenzamides or isoquinoline derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of both dichlorophenyl and isoquinoline moieties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C23H20Cl2N2O5S
Molecular Weight : 487.39 g/mol
IUPAC Name : this compound
LogP : 4.5 (indicating moderate lipophilicity)

The compound features a sulfonamide group which is often associated with enhanced biological activity against various targets.

1. Antipsychotic Effects

Research indicates that compounds structurally related to this compound exhibit antipsychotic properties. For instance, similar isoquinoline derivatives have shown efficacy in animal models for treating psychosis by modulating dopamine receptors . The compound's ability to interact with these receptors may contribute to its therapeutic potential.

2. Neuroprotective Effects

Studies have suggested that isoquinoline derivatives can provide neuroprotective effects. For example, compounds with similar structures have been shown to inhibit apoptosis in neuronal cells and reduce oxidative stress markers . This suggests that this compound may possess neuroprotective capabilities.

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Related benzamides have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Dopamine Receptor Modulation : The compound may act as an antagonist or partial agonist at dopamine D2 receptors, similar to other benzamide derivatives.
  • Inhibition of Neuroinflammatory Pathways : By reducing inflammatory cytokines and mediators in the central nervous system (CNS), it may exert neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Demonstrated antipsychotic effects in rodent models using similar isoquinoline derivatives.
Highlighted the potential for neuroprotection through inhibition of apoptotic pathways.
Reported antibacterial activity against common pathogens with structural analogs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3S/c23-18-7-10-20(24)21(13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLKWDMYRPARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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